molecular formula C20H22N4O B2362515 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1797319-76-6

2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B2362515
CAS No.: 1797319-76-6
M. Wt: 334.423
InChI Key: LXQDTAZKXSLRGR-UHFFFAOYSA-N
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Description

2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a complex organic compound that features a benzimidazole ring linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Acetamide Group: The benzimidazole ring is then reacted with chloroacetyl chloride in the presence of a base to form the benzimidazolyl acetamide intermediate.

    Introduction of Pyrrolidine Moiety: The final step involves the nucleophilic substitution of the intermediate with 1-phenylpyrrolidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted acetamide derivatives with various functional groups.

Scientific Research Applications

2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It can inhibit or activate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-benzimidazol-2-yl)ethanol: A similar compound with a benzimidazole ring and an ethanol group.

    4′-[(Benzimidazol-1-yl)methyl]biphenyl-2-sulphonamides: Compounds with benzimidazole linked to biphenyl sulphonamides.

Uniqueness

2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is unique due to its combination of a benzimidazole ring with a phenylpyrrolidine moiety, which imparts distinct chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(14-23-15-22-18-10-4-5-11-19(18)23)21-13-17-9-6-12-24(17)16-7-2-1-3-8-16/h1-5,7-8,10-11,15,17H,6,9,12-14H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQDTAZKXSLRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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